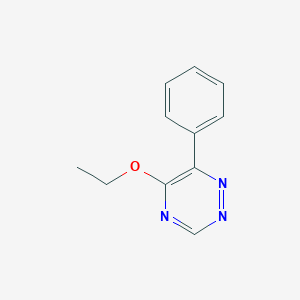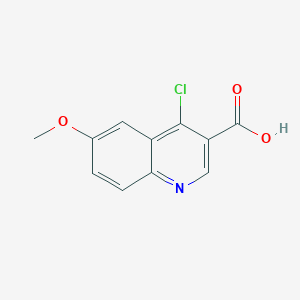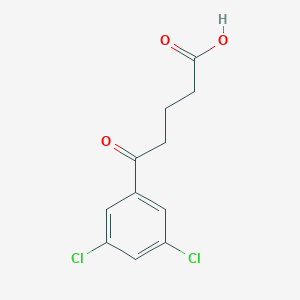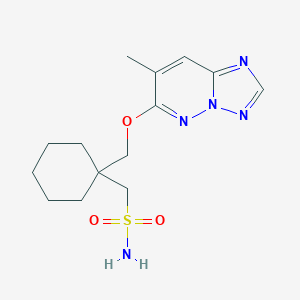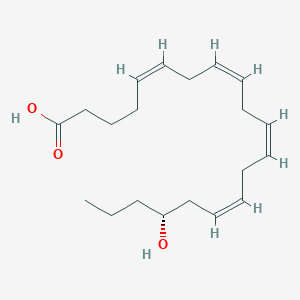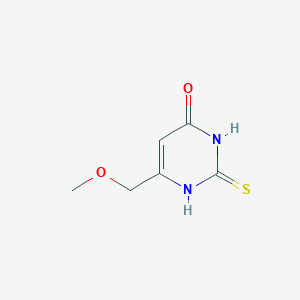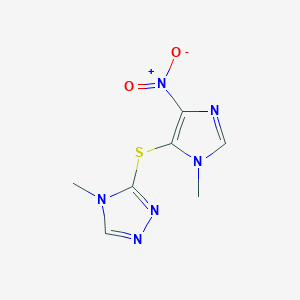
MNITMT
描述
碘丙炔基丁基氨基甲酸酯是一种淡黄色至米色结晶粉末,以其强大的杀真菌和抗菌特性而闻名。 它被广泛用作各种行业的防腐剂,包括化妆品、个人护理产品、油漆和涂料 。 该化合物在极低浓度下有效,对真菌和细菌具有广谱活性 .
科学研究应用
碘丙炔基丁基氨基甲酸酯在科学研究中具有广泛的应用:
作用机制
碘丙炔基丁基氨基甲酸酯通过破坏真菌和细菌的细胞膜发挥作用,导致细胞裂解和死亡 。 该化合物靶向细胞膜的脂质双层,导致细胞膜渗透性增加和细胞内容物泄漏 。 这种机制对广谱微生物物种有效 .
类似化合物:
- 3-碘-2-丙炔基 N-丁基氨基甲酸酯
- 3-碘丙-2-炔-1-基丁基氨基甲酸酯
- 3-碘丙炔基 N-丁基氨基甲酸酯
比较: 碘丙炔基丁基氨基甲酸酯因其在低浓度下的高功效以及对真菌和细菌的广谱活性而独一无二 。 与其他类似化合物相比,它在更宽的 pH 范围内更稳定,而且成本效益高 。 它的安全性也很好,使其适合用于各种消费产品 .
生化分析
Biochemical Properties
MNITMT plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound exerts its effects through a variety of mechanisms, including modulation of enzyme activity and changes in gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in a variety of cellular effects, including changes in cell signaling pathways and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 碘丙炔基丁基氨基甲酸酯是通过3-碘-2-丙炔基醇与丁基异氰酸酯反应合成。反应通常在碱(如三乙胺)和有机溶剂(如二氯甲烷)存在下进行。 反应在室温下进行,产物通过重结晶纯化 .
工业生产方法: 在工业环境中,碘丙炔基丁基氨基甲酸酯的生产涉及类似的合成路线,但规模更大。 该工艺针对效率和成本效益进行了优化,确保最终产品的产率和纯度高 .
化学反应分析
反应类型: 碘丙炔基丁基氨基甲酸酯会发生各种化学反应,包括水解、氧化和取代。
常用试剂和条件:
相似化合物的比较
- 3-Iodo-2-propynyl N-butylcarbamate
- 3-Iodoprop-2-yn-1-yl butylcarbamate
- 3-Iodopropargyl N-butylcarbamate
Comparison: Iodopropynyl butylcarbamate is unique due to its high efficacy at low concentrations and its broad spectrum of activity against fungi and bacteria . Compared to other similar compounds, it is more stable across a wide range of pH levels and is cost-effective . Its safety profile is also favorable, making it suitable for use in various consumer products .
属性
IUPAC Name |
4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBDIMPYACLUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the genotoxic and cytotoxic effects of MNITMT on bone marrow cells?
A1: Research suggests that high doses of this compound can induce both genotoxic and cytotoxic effects in mouse bone marrow cells []. Specifically, this compound was found to significantly reduce the mitotic index at concentrations of 10 and 20 mg/ml, indicating interference with cell division. Additionally, a dose-dependent increase in micronuclei formation was observed, suggesting DNA damage []. While lower doses (2 and 5 mg/ml) did not show significant bone marrow toxicity, the highest dose (20 mg/ml) led to a 50% reduction in the bone marrow cell proliferation rate [].
Q2: How does the immunosuppressive activity of this compound compare to Azathioprine (AZA)?
A2: Studies comparing this compound to AZA, a known immunosuppressant, revealed interesting findings. this compound (2 mg/kg/day) demonstrated a more rapid onset of immunosuppression in rabbits, significantly inhibiting antibody response by day 14 of administration. In contrast, AZA at the same dose took significantly longer (60 days post-treatment) to achieve comparable immunosuppression []. This suggests this compound could potentially offer a faster-acting immunosuppressive effect compared to AZA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
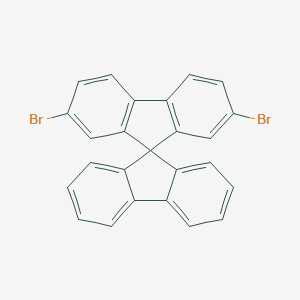
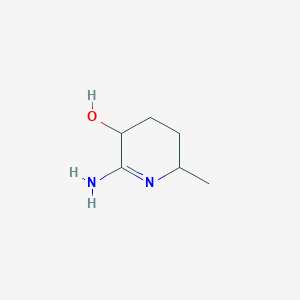

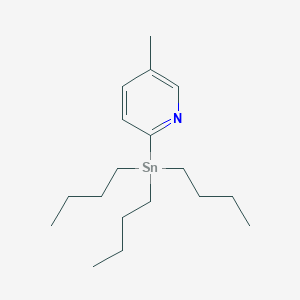
![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
